Fosopamine
Overview
Description
Fosopamine is a small molecule drug that acts as an agonist for dopamine receptors. It was initially developed by AstraZeneca PLC for the treatment of cardiovascular diseases, particularly hypertension . The molecular formula of this compound is C9H14NO5P .
Preparation Methods
The preparation of Fosopamine involves several synthetic routes and reaction conditions. One method includes the reaction of p-toluenesulfonic acid monohydrate with tromethamine in an anhydrous alcoholic solution to form tromethamine p-toluenesulfonate. This intermediate is then reacted with fosfomycin phenylethylamine salt monohydrate in another anhydrous alcoholic solution to produce crude this compound. The crude product is then refined in an anhydrous alcoholic solution to obtain pure this compound .
Chemical Reactions Analysis
Fosopamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Fosopamine has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists. In biology and medicine, this compound is used to investigate its effects on cardiovascular diseases and its potential therapeutic benefits. It is also used in the study of hypertension and other related conditions .
Mechanism of Action
Fosopamine exerts its effects by acting as an agonist for dopamine receptors. It binds to these receptors and activates them, leading to various physiological responses. The molecular targets of this compound include dopamine receptors D1, D2, D3, D4, and D5. The activation of these receptors results in increased heart rate and cardiac contractility, which helps in managing cardiovascular conditions .
Comparison with Similar Compounds
Fosopamine is similar to other dopamine receptor agonists such as fenoldopam and epinine. it is unique in its specific binding affinity and selectivity for different dopamine receptor subtypes. This makes this compound particularly effective in certain therapeutic applications compared to other similar compounds .
Similar Compounds::- Fenoldopam
- Epinine
- Dopamine
- Apomorphine
Properties
IUPAC Name |
[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEGQKBWPSOMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869409 | |
Record name | 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-96-2 | |
Record name | Fosopamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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